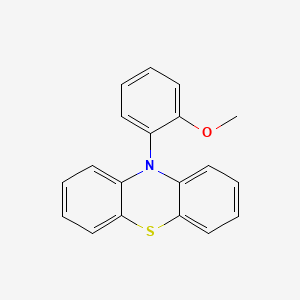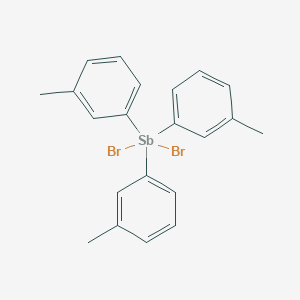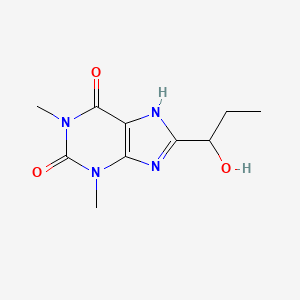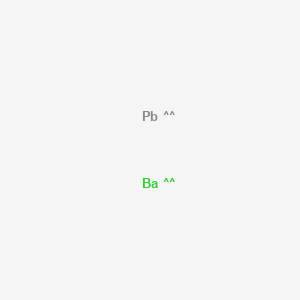
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to an aromatic ring, which can significantly alter their chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) to deprotonate the thiol group, facilitating its nucleophilic attack on the chlorobenzene derivative.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents for this reaction include polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of chlorine atoms can produce a variety of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound or its derivatives may be investigated for their potential use as pharmaceuticals or diagnostic agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene depends on its specific application and the molecular targets involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(2-chlorophenoxy)benzene: Lacks the propylsulfanyl group, which may result in different chemical and biological properties.
4-(2-Chlorophenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom on the benzene ring, which may affect its reactivity and applications.
1-Chloro-4-(2-methylphenoxy)-2-(propylsulfanyl)benzene:
Uniqueness
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is unique due to the presence of both chlorine and propylsulfanyl groups, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
61166-92-5 |
|---|---|
Formule moléculaire |
C15H14Cl2OS |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
1-chloro-4-(2-chlorophenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14Cl2OS/c1-2-9-19-15-10-11(7-8-13(15)17)18-14-6-4-3-5-12(14)16/h3-8,10H,2,9H2,1H3 |
Clé InChI |
USCWTITXUMJPBS-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)

![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)



![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
